BCN Group Exhibits Over 10,000-Fold Higher Reactivity than DBCO in Strain-Promoted Cycloadditions
The BCN group in BCN-PEG1-Val-Cit-PABC-OH is a bicyclo[6.1.0]nonyne moiety that undergoes copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). In direct kinetic comparisons using the SPOCQ (strain-promoted oxidation-controlled quinone) click reaction as a model system, BCN was found to be 11,000 times more reactive than the commonly used dibenzocyclooctyne (DBCO) group [1]. This dramatic difference in reaction rate has direct implications for bioconjugation efficiency, particularly when working with dilute solutions or sterically hindered azide sites.
| Evidence Dimension | Relative reaction rate in strain-promoted cycloaddition (SPOCQ) |
|---|---|
| Target Compound Data | BCN reactivity as baseline |
| Comparator Or Baseline | DBCO reactivity |
| Quantified Difference | BCN is 11,000 times more reactive than DBCO |
| Conditions | SPOCQ click reaction; second-order rate constants determined by stopped-flow spectroscopy |
Why This Matters
Superior reaction kinetics enable more efficient and complete bioconjugation under challenging conditions, such as low reactant concentrations or when targeting sterically hindered sites, reducing the need for excess linker and improving overall ADC yield.
- [1] Temperature–dependent reaction rates of quinone-alkene cycloaddition reveal that only entropy determines the rate of SPOCQ reactions. Chem Sci. 2025;16(48):23357-23365. doi:10.1039/D5SC03672A View Source
